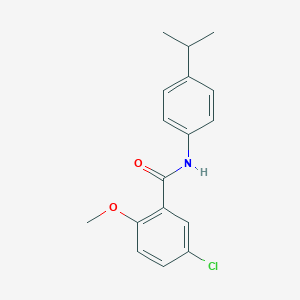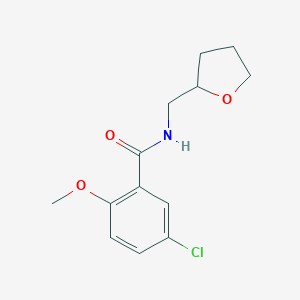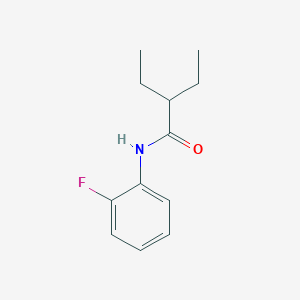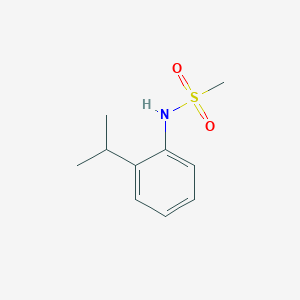
2-iodo-N-(3-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(3-methoxypropyl)benzamide is a chemical compound with the molecular formula C11H15IN2O2. It is also known as IMPB and is a derivative of benzamide. This compound has gained significant attention in scientific research due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 2-iodo-N-(3-methoxypropyl)benzamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, 2-iodo-N-(3-methoxypropyl)benzamide reduces the production of prostaglandins, resulting in a reduction of inflammation and pain.
In cancer cells, 2-iodo-N-(3-methoxypropyl)benzamide induces apoptosis by activating the intrinsic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases, leading to cell death.
Biochemical and Physiological Effects
2-iodo-N-(3-methoxypropyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2, resulting in a reduction of prostaglandin production. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-iodo-N-(3-methoxypropyl)benzamide in lab experiments is its high purity and yield. The synthesis method for this compound has been reported to have a high yield and purity, making it a suitable compound for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Therefore, it is important to use this compound with caution and to conduct further studies to determine its safety profile.
Future Directions
There are several future directions for the research of 2-iodo-N-(3-methoxypropyl)benzamide. One direction is to investigate its potential as an anticancer agent in vivo. While in vitro studies have shown promising results, further studies are needed to determine its efficacy and safety in animal models.
Another future direction is to explore the potential of this compound as an anti-inflammatory and analgesic agent. Studies have shown that this compound can inhibit the activity of COX-2, but further studies are needed to determine its efficacy in animal models and its potential for clinical use.
Conclusion
In conclusion, 2-iodo-N-(3-methoxypropyl)benzamide is a chemical compound with potential therapeutic applications. Its synthesis method has a high yield and purity, making it a suitable compound for research purposes. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties, and its mechanism of action involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. While further studies are needed to determine its safety and efficacy, 2-iodo-N-(3-methoxypropyl)benzamide holds promise as a potential therapeutic agent.
Synthesis Methods
The synthesis of 2-iodo-N-(3-methoxypropyl)benzamide involves the reaction of 2-iodobenzoic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to have a high yield and purity of the product.
Scientific Research Applications
2-iodo-N-(3-methoxypropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticancer properties. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This inhibition results in a reduction of inflammation and pain.
In addition, 2-iodo-N-(3-methoxypropyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
2-iodo-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14INO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChI Key |
LJFXWNUATKMCBB-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1I |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





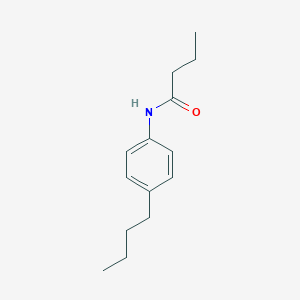





![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)

